2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. For example, it reacts with active methylene compounds (e.g., diphenylimidazolone precursors) under reflux in glacial acetic acid to form derivatives such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (compound 12, 80% yield) . Key spectral data for compound 12 includes IR absorption at 1724 cm⁻¹ (C=O) and 3166 cm⁻¹ (NH), as well as distinct ¹H-NMR signals in DMSO-d₆ .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKDZHMMJUZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of both pyrazole and pyridine rings allows for multiple binding interactions, enhancing its efficacy as a bioactive molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in core architecture and substituents. For instance, imidazo[1,2-a]pyridine derivatives (e.g., compounds 13–19 in ) replace the pyridine core with a fused imidazo-pyridine system. These derivatives also feature substituents like 3,5-dimethylisoxazole and varied amine groups (e.g., tert-butyl, adamantyl, cyclohexyl), which influence steric bulk and electronic profiles .
Spectral and Physicochemical Properties
The target compound’s derivatives display distinct spectral features. Compound 12 shows IR stretches for C=O and NH groups, absent in the parent compound, due to imidazolone formation . In contrast, imidazo[1,2-a]pyridine derivatives (e.g., compound 13) exhibit ¹H-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and aliphatic substituents (e.g., tert-butyl at δ 1.4 ppm), alongside HRMS data confirming molecular ion peaks .
Tabulated Comparison of Key Compounds
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that combines the pyrazole and pyridine moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer and anti-inflammatory agent.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 60639-28-3
- IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. This reaction is performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often using potassium carbonate or sodium hydride as a base to facilitate nucleophilic substitution. The reaction is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| DU145 (Prostate) | 12.50 | |
| MDA-MB-231 (Breast) | 3.79 | |
| A549 (Lung) | 26.00 | |
| HepG2 (Liver) | 49.85 |
The mechanisms underlying its anticancer activity may involve the inhibition of key signaling pathways and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been recognized for their anti-inflammatory properties. For instance, derivatives similar to this compound have demonstrated effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : It can alter gene expression patterns associated with cell proliferation and survival.
- Binding Interactions : The compound may interact with various biomolecules, affecting their function and activity .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
-
Study on Antitumor Activity :
- A series of pyrazole derivatives were synthesized and screened for their cytotoxic effects on different cancer cell lines.
- The study reported significant antiproliferative activity against breast and lung cancer cells, with IC50 values indicating strong potential for further development as anticancer agents .
- Anti-inflammatory Evaluation :
Q & A
Q. What role does this compound play in coordination chemistry or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
